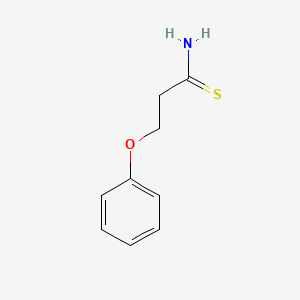
3-Phenoxypropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxypropanethioamide: is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a phenoxy group attached to a propanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropanethioamide typically involves the reaction of 3-phenoxypropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 3-phenoxypropanoic acid, thionyl chloride, and ammonia or an amine.
Equipment: Standard chemical reactors with temperature control and solvent recovery systems.
Safety Measures: Proper ventilation and handling procedures to manage the use of thionyl chloride, which is corrosive and toxic.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypropanethioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or thiolates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: 3-Phenoxypropanethioamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new medications.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Phenoxypropanethioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
3-Phenoxypropanoic acid: The precursor to 3-Phenoxypropanethioamide, used in similar synthetic applications.
3-Phenoxypropylamine: A reduced form of the thioamide, with different reactivity and applications.
Phenoxyacetic acid: Another phenoxy derivative with distinct chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the thioamide group, which imparts different chemical reactivity compared to its oxygen or nitrogen analogs. This uniqueness allows for specific interactions in biological systems and distinct chemical behavior in synthetic applications.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-phenoxypropanethioamide |
InChI |
InChI=1S/C9H11NOS/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,12) |
InChI Key |
GZXAFFUXSVKPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
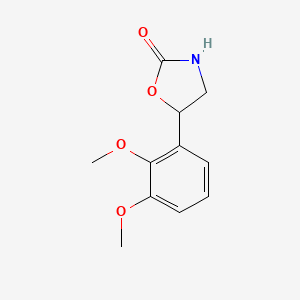
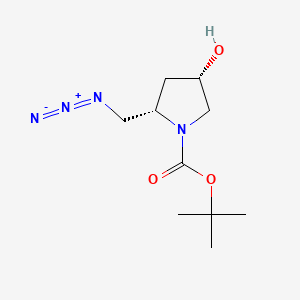
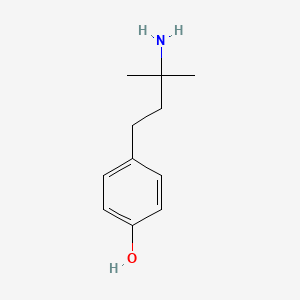
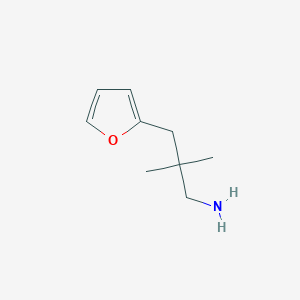
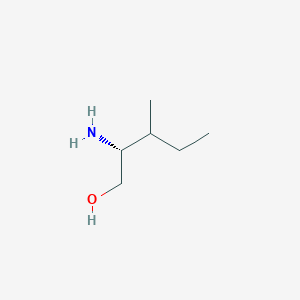
![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
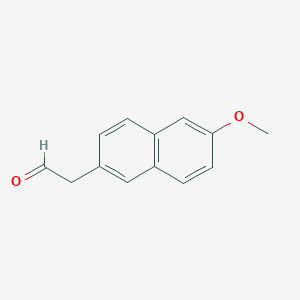
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
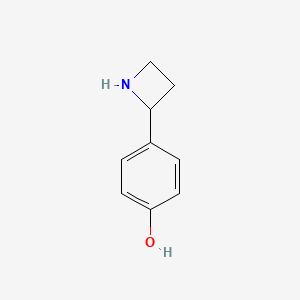

![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
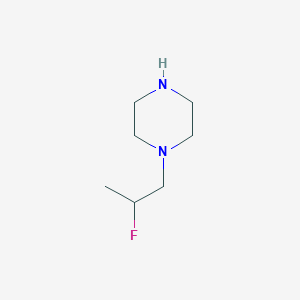
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
